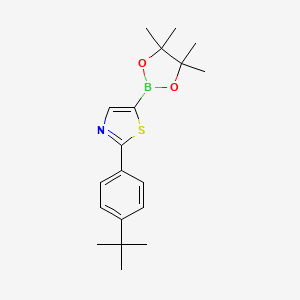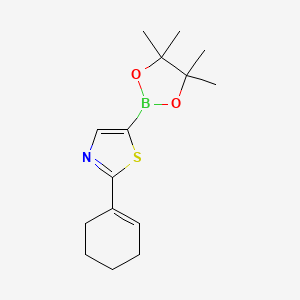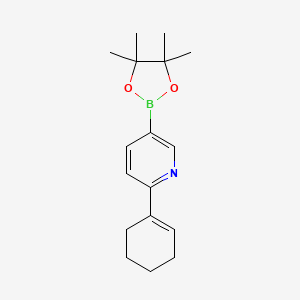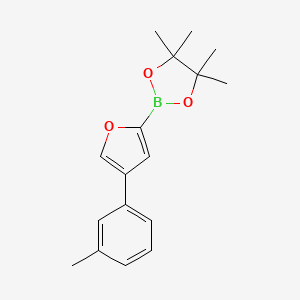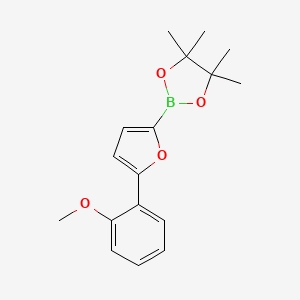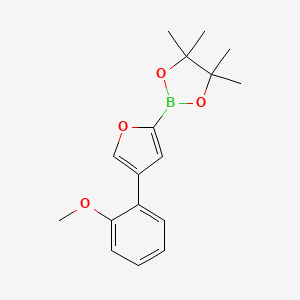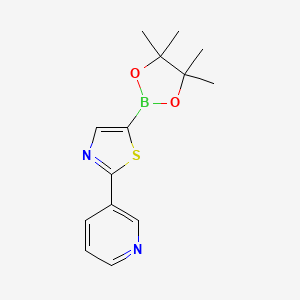
2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester (PTBP) is a versatile organic compound that has been widely used in organic synthesis, pharmaceuticals, and biochemistry. PTBP has been used for a variety of applications, including the synthesis of complex molecules, the preparation of pharmaceuticals, and the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of complex molecules, as a precursor to pharmaceuticals, and as a tool for studying the biochemical and physiological effects of compounds. Additionally, this compound has been used in the development of new materials, such as organic semiconductors, and in the synthesis of organic dyes.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester is not completely understood. However, it is thought to act as an acid catalyst, which can facilitate the formation of new chemical bonds and increase the rate of reactions. Additionally, this compound can bind to metal ions, which can further increase the rate of reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as to be effective against certain types of bacteria. Additionally, this compound has been shown to be an effective inhibitor of enzymes, which can be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a highly reactive compound, which can facilitate the formation of complex molecules. However, this compound can be toxic in high concentrations, and it can be difficult to control the concentration of the compound in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for 2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester research. One potential direction is the development of new synthetic methods for the synthesis of complex molecules. Additionally, this compound could be further investigated for its potential therapeutic applications, such as the treatment of cancer and other diseases. Additionally, this compound could be used in the development of new materials, such as organic semiconductors and organic dyes. Finally, this compound could be further investigated for its potential to bind to metal ions and facilitate the formation of new chemical bonds.
Synthesemethoden
2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester is synthesized through a three-step process. The first step involves the reaction of pyridine-3-thiol with bromo-5-boronic acid to form the desired product. The second step involves the reaction of the product with ethyl pinacol to form the ethyl ester of this compound. The third step involves the reaction of the ethyl ester with boron trifluoride to form the desired this compound.
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-17-12(20-11)10-6-5-7-16-8-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYJMDDAYUSDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






